Cas no 2098081-82-2 ((3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone)

(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone is a specialized organic compound featuring a piperidine scaffold substituted with an aminomethyl group and a 2-chloropyridin-4-yl carbonyl moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both amine and chloropyridine functionalities enhances its reactivity, enabling selective modifications for targeted drug design. Its rigid piperidine core contributes to conformational stability, while the electron-withdrawing chloro group facilitates further derivatization. The compound is typically handled under controlled conditions due to its reactive sites, and its purity is critical for downstream synthetic processes. Suitable for research-scale applications requiring precise molecular frameworks.
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone structure
2098081-82-2 structure
Product name:(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
CAS No:2098081-82-2
MF:C12H16ClN3O
MW:253.727941513062
CID:4774900

(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-(aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
    • [3-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-4-yl)methanone
    • (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
    • Inchi: 1S/C12H16ClN3O/c13-11-6-10(3-4-15-11)12(17)16-5-1-2-9(7-14)8-16/h3-4,6,9H,1-2,5,7-8,14H2
    • InChI Key: POFJKDUKCIJJHM-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CN=1)C(N1CCCC(CN)C1)=O

Computed Properties

  • Exact Mass: 253.0981898 g/mol
  • Monoisotopic Mass: 253.0981898 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.2
  • Molecular Weight: 253.73
  • XLogP3: 1.1

(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A217891-100mg
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
2098081-82-2
100mg
$ 135.00 2022-06-08
Life Chemicals
F1907-4083-1g
(3-(aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
2098081-82-2 95%+
1g
$532.0 2023-09-07
Life Chemicals
F1907-4083-10g
(3-(aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
2098081-82-2 95%+
10g
$2234.0 2023-09-07
Life Chemicals
F1907-4083-5g
(3-(aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
2098081-82-2 95%+
5g
$1596.0 2023-09-07
Life Chemicals
F1907-4083-0.25g
(3-(aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
2098081-82-2 95%+
0.25g
$479.0 2023-09-07
Life Chemicals
F1907-4083-2.5g
(3-(aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
2098081-82-2 95%+
2.5g
$1064.0 2023-09-07
Life Chemicals
F1907-4083-0.5g
(3-(aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
2098081-82-2 95%+
0.5g
$505.0 2023-09-07
TRC
A217891-500mg
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
2098081-82-2
500mg
$ 500.00 2022-06-08
TRC
A217891-1g
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
2098081-82-2
1g
$ 775.00 2022-06-08

(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone Related Literature

Additional information on (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone

Comprehensive Overview of (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone (CAS No. 2098081-82-2)

(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone, with the CAS number 2098081-82-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure combining a piperidine backbone with a 2-chloropyridine moiety, making it a valuable intermediate in drug discovery. Researchers are particularly interested in its potential applications as a building block for bioactive molecules, especially in the development of central nervous system (CNS) targeting agents and enzyme inhibitors.

The compound's structural attributes, including the aminomethyl group and the chloropyridine ring, contribute to its versatility in synthetic chemistry. These functional groups enable it to participate in various cross-coupling reactions and amide bond formations, which are critical in modern medicinal chemistry. Recent studies highlight its role in optimizing drug-like properties, such as solubility and bioavailability, addressing key challenges in small-molecule drug development. This aligns with the growing demand for highly functionalized intermediates in the pharmaceutical industry.

In the context of current research trends, 2098081-82-2 is often explored for its potential in neuropharmacology. The piperidine scaffold is a common motif in G-protein-coupled receptor (GPCR) modulators, which are pivotal in treating neurological disorders. Additionally, the 2-chloropyridine component is frequently utilized in kinase inhibitor design, a hot topic in oncology research. These connections make the compound a subject of interest for academic and industrial researchers focusing on precision medicine and targeted therapies.

From a synthetic perspective, the compound's CAS number 2098081-82-2 is frequently searched in databases like SciFinder and Reaxys, reflecting its utility in high-throughput screening and combinatorial chemistry. Its stability under various reaction conditions also makes it suitable for scale-up processes, a critical factor for process chemistry teams. Furthermore, its compatibility with green chemistry principles—such as reduced waste generation—positions it favorably in sustainable drug development initiatives.

Beyond its pharmaceutical applications, (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone is also studied for its potential in material science. The integration of heterocyclic compounds into polymers and coatings is an emerging field, and this compound's structural features may contribute to advancements in functional materials. Its thermal stability and electronic properties are of particular interest for applications in organic electronics and catalysis.

In summary, CAS 2098081-82-2 represents a multifaceted compound with broad relevance in drug discovery, material science, and synthetic chemistry. Its structural complexity and functional group diversity make it a valuable tool for researchers addressing contemporary challenges in life sciences and technology-driven industries. As the demand for innovative chemical entities grows, this compound is poised to remain a key player in interdisciplinary research efforts.

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